![molecular formula C16H20N2O6S2 B14471851 N-methyl-4-[2-[4-(methylsulfamoyl)phenoxy]ethoxy]benzenesulfonamide CAS No. 68641-72-5](/img/structure/B14471851.png)
N-methyl-4-[2-[4-(methylsulfamoyl)phenoxy]ethoxy]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-4-[2-[4-(methylsulfamoyl)phenoxy]ethoxy]benzenesulfonamide is a complex organic compound that features a sulfonamide group, a phenoxy group, and an ethoxy linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-[2-[4-(methylsulfamoyl)phenoxy]ethoxy]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the phenoxy intermediate: This step involves the reaction of 4-(methylsulfamoyl)phenol with an appropriate ethoxy-containing reagent under basic conditions to form the phenoxy intermediate.
Coupling with benzenesulfonamide: The phenoxy intermediate is then reacted with N-methylbenzenesulfonamide under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-4-[2-[4-(methylsulfamoyl)phenoxy]ethoxy]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenoxy and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N-methyl-4-[2-[4-(methylsulfamoyl)phenoxy]ethoxy]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-methyl-4-[2-[4-(methylsulfamoyl)phenoxy]ethoxy]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The phenoxy and ethoxy groups may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-4-[2-[4-(methylsulfamoyl)phenoxy]ethoxy]benzenesulfonamide: This compound is unique due to its specific combination of functional groups.
4-(methylsulfamoyl)phenoxyethanol: Similar structure but lacks the benzenesulfonamide group.
N-methylbenzenesulfonamide: Contains the sulfonamide group but lacks the phenoxy and ethoxy linkages.
Uniqueness
This compound is unique due to its combination of sulfonamide, phenoxy, and ethoxy groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
68641-72-5 |
|---|---|
Formule moléculaire |
C16H20N2O6S2 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
N-methyl-4-[2-[4-(methylsulfamoyl)phenoxy]ethoxy]benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O6S2/c1-17-25(19,20)15-7-3-13(4-8-15)23-11-12-24-14-5-9-16(10-6-14)26(21,22)18-2/h3-10,17-18H,11-12H2,1-2H3 |
Clé InChI |
NXLDNIRJEDXUFI-UHFFFAOYSA-N |
SMILES canonique |
CNS(=O)(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)S(=O)(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




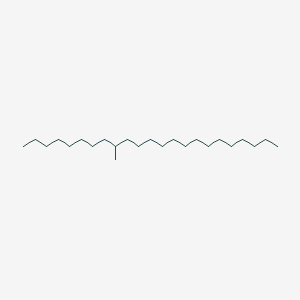
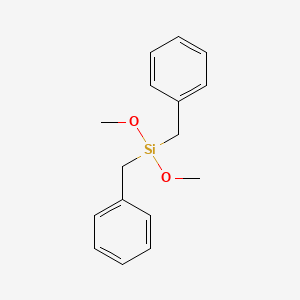

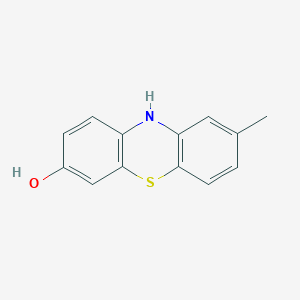
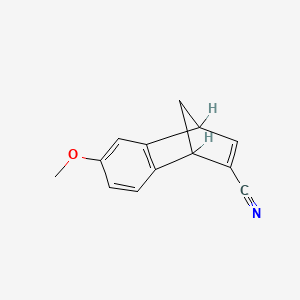
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471803.png)


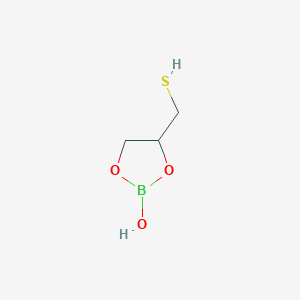
![8-(But-3-yn-1-yl)-7-methyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14471825.png)
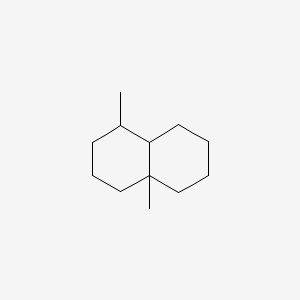
![4,4,6,7-Tetramethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate](/img/structure/B14471830.png)
